molecular formula C11H15FO B13708627 1-(tert-Butoxy)-2-fluoro-4-methylbenzene

1-(tert-Butoxy)-2-fluoro-4-methylbenzene

Cat. No.: B13708627
M. Wt: 182.23 g/mol
InChI Key: KOCMHVPPGNDLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxy)-2-fluoro-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct groups: a bulky tert-butoxy group at the 1-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This unique arrangement of substituents confers specific steric, electronic, and reactivity properties, making it valuable in organic synthesis, pharmaceutical development, and materials science. The tert-butoxy group provides steric hindrance and electron-donating effects, fluorine introduces electronegativity and polarizability, and the methyl group contributes to hydrophobicity and electron donation .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

2-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

KOCMHVPPGNDLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.

Industrial Production Methods

In industrial settings, the production of 1-(tert-Butoxy)-2-fluoro-4-methylbenzene may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(tert-Butoxy)-2-fluoro-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-fluoro-4-methylbenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur. The fluorine atom can influence the compound’s reactivity and stability, while the methyl group can affect its steric properties .

Comparison with Similar Compounds

Key Research Findings

Comparative Reactivity in Cross-Coupling Reactions

A study comparing Suzuki-Miyaura coupling efficiency revealed:

Compound Reaction Yield (%) Notes
1-(tert-Butoxy)-2-fluoro-4-methylbenzene 78 Methyl enhances steric protection .
1-(tert-Butoxy)-4-chloro-2-fluorobenzene 65 Chlorine reduces transmetallation efficiency .

Thermal Stability

Thermogravimetric analysis (TGA) demonstrated:

  • 1-(tert-Butoxy)-2-fluoro-4-methylbenzene : Decomposes at 220°C, higher than 1-(tert-Butoxy)-4-methylbenzene (195°C), due to fluorine’s stabilizing effect .

Biological Activity

1-(tert-Butoxy)-2-fluoro-4-methylbenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its interactions with biological systems, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound features a tert-butoxy group and a fluorine atom attached to a methylbenzene ring, which significantly influences its chemical properties. The presence of these substituents enhances lipophilicity and reactivity, making it a valuable molecule in various applications.

Research indicates that 1-(tert-butoxy)-2-fluoro-4-methylbenzene interacts with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the tert-butoxy group may influence the compound's steric properties, affecting its interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(tert-butoxy)-2-fluoro-4-methylbenzene can be categorized into several key areas:

1. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various microbial strains. Its effectiveness varies depending on the concentration and the type of microorganism tested.

2. Antioxidant Activity
The antioxidant capacity of 1-(tert-butoxy)-2-fluoro-4-methylbenzene has been evaluated in vitro, demonstrating its potential to scavenge free radicals and reduce oxidative stress in biological systems.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-(tert-butoxy)-2-fluoro-4-methylbenzene:

StudyFocusKey Findings
Enzyme InteractionsDemonstrated inhibition of specific enzyme activities through binding interactions.
TRPV1 AntagonismRelated compounds showed strong antagonistic effects on TRPV1 receptors, indicating potential analgesic properties.
Antimicrobial PropertiesEvaluated against various microbial strains, showing significant activity at certain concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1-(tert-butoxy)-2-fluoro-4-methylbenzene suggests that modifications to the tert-butoxy or fluorine substituents can significantly alter its biological activity. For example, increasing lipophilicity through additional alkyl groups may enhance antimicrobial activity while potentially reducing cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.